REACTION_SMILES
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[Br:17][CH2:18][CH2:19][O:20][CH3:21].[CH3:1][C:2]1([CH3:16])[O:3][B:4]([c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[O:5][C:6]1([CH3:7])[CH3:8].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[K+:22].[K+:23].[O-:24][C:25]([O-:26])=[O:27].[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[CH3:1][C:2]1([CH3:16])[O:3][B:4]([c:9]2[cH:10][cH:11][c:12]([O:15][CH2:18][CH2:19][O:20][CH3:21])[cH:13][cH:14]2)[O:5][C:6]1([CH3:7])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccc(O)cc2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COCCOc1ccc(B2OC(C)(C)C(C)(C)O2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |